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Compound of Interest

Compound Name: 5-Iodopyrimidin-2-ol

Cat. No.: B183912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 5-Iodopyrimidin-2-ol. Due to the limited availability of published experimental data

at the time of this report, the following sections present predicted spectroscopic values based

on the analysis of structurally similar compounds and established principles of NMR, IR, and

Mass Spectrometry. This guide also outlines standardized experimental protocols for obtaining

such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-Iodopyrimidin-2-ol.
These predictions are derived from the known spectral characteristics of pyrimidine derivatives

and iodo-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for 5-Iodopyrimidin-2-ol
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet (broad) 1H N-H

~8.5 - 8.7 Singlet 1H C4-H

~8.3 - 8.5 Singlet 1H C6-H
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Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 5-Iodopyrimidin-2-ol
Chemical Shift (δ) ppm Assignment

~160 - 165 C2 (C=O)

~155 - 160 C4

~150 - 155 C6

~70 - 75 C5 (C-I)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for 5-
Iodopyrimidin-2-ol

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Broad N-H stretch

1700 - 1650 Strong C=O stretch (amide)

1640 - 1580 Medium C=N stretch

1580 - 1400 Medium-Strong Aromatic C=C stretch

1200 - 1000 Medium C-N stretch

600 - 500 Medium C-I stretch

Table 4: Predicted Mass Spectrometry Data for 5-
Iodopyrimidin-2-ol

m/z Interpretation

222 [M]⁺ (Molecular Ion)

127 [I]⁺

95 [M-I]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Iodopyrimidin-2-ol in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more

polar molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating a mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-Iodopyrimidin-2-ol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Iodopyrimidin-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183912#spectroscopic-data-for-5-iodopyrimidin-2-ol-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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